molecular formula C5H11NO3S B147125 Methionine sulfoxide CAS No. 62697-73-8

Methionine sulfoxide

Cat. No. B147125
CAS RN: 62697-73-8
M. Wt: 165.21 g/mol
InChI Key: QEFRNWWLZKMPFJ-UHFFFAOYSA-N
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Description

Biological Significance of Methionine Sulfoxide

Methionine sulfoxide is an oxidized form of the amino acid methionine, which can be produced by the action of reactive oxygen species. This oxidation results in two diastereomers: methionine-S-sulfoxide and methionine-R-sulfoxide. The reduction of these oxidized forms is stereospecific, with MsrA reducing methionine-S-sulfoxide and MsrB, along with fRMsr, reducing methionine-R-sulfoxide. In mammals, there is a deficiency in the reduction of free methionine-R-sulfoxide due to the absence of fRMsr. The accumulation of methionine sulfoxide is associated with aging and can have significant biological consequences due to methionine's role in various metabolic pathways. The reduction of methionine sulfoxide is also relevant in the context of therapeutic drugs that contain methylsulfinyl groups .

Synthesis Analysis

Methionine sulfoxide can be synthesized through the oxidation of methionine residues in peptides and proteins. This process can be induced by treatment with dimethyl sulfoxide (Me2SO) and hydrochloric acid (HCl), which selectively oxidizes methionine. The reaction is pH-dependent and exhibits pseudo-first-order kinetics. The interconversion of methionine and methionine sulfoxide can also be achieved by incubating methionine sulfoxide with dimethyl sulfide and HCl, which converts methionine sulfoxide back to methionine in a fast and quantitative manner .

Molecular Structure Analysis

The molecular structure of methionine sulfoxide has been characterized through various techniques, including X-ray diffraction. Methionine sulfone, a further oxidation product of methionine, has a molecular structure that is stabilized by a network of intermolecular hydrogen bonds, indicating strong anisotropic packing in the crystal form .

Chemical Reactions Analysis

Methionine sulfoxide can undergo a complex series of reactions when refluxed in hydrochloric acid, leading to the formation of methionine, methionine methyl sulfonium salt, homocystine, and homocysteic acid. The presence of cysteine can influence these reactions, leading to quantitative oxidation-reduction and the formation of cystine and methionine . Additionally, the reduction of methionine sulfoxide by peptide methionine sulfoxide reductase (MsrA) involves a catalytic mechanism with a sulfenic acid enzyme intermediate, which is reduced by a thioredoxin-regenerating system .

Physical and Chemical Properties Analysis

Methionine sulfoxide's physical and chemical properties are influenced by its susceptibility to oxidation by reactive oxygen and nitrogen species. This oxidation can lead to the production of radicals, which can propagate further oxidative damage. The enzyme peptide methionine sulfoxide reductase plays an antioxidant role by reducing methionine sulfoxide residues, thus preventing such damage . The determination of methionine sulfoxide in biological samples, such as blood plasma, is important for assessing oxidative stress, and gas chromatography-mass spectrometry has been used for this purpose .

Scientific Research Applications

1. Detection and Monitoring in Cellular Contexts

Methionine sulfoxide (MetO) can be reversibly oxidized under physiological and pathophysiological conditions. To detect and quantify MetO within cells, genetically-encoded mechanism-based ratiometric fluorescent sensors named MetSOx and MetROx were developed. These sensors enable targeted analysis of protein oxidation, regulation, repair, and monitoring MetO in various cellular contexts (Tarrago et al., 2015).

2. Role in Oxidative Stress and Disease

Methionine sulfoxide formation is common in vivo, especially when reactive oxygen species levels are elevated. Novel antibodies recognizing MetO-proteins have been developed, enabling the detection of methionine oxidation in proteins under oxidative stress, aging, or disease states, such as Alzheimer's disease (Oien et al., 2009).

3. Methionine Oxidation and Protein Functionality

MetO modulates protein activity and cellular functions. Oxidation of methionine residues in proteins can activate or inhibit various biological processes, playing a crucial role in aging, neurodegenerative diseases, and oxidative stress management (Cui et al., 2011).

4. Protective Effects in Neurodegenerative Diseases

L-methionine, through its roles in metabolism and activation of antioxidant enzymes, including methionine sulfoxide reductase A/B, can counteract oxidative stress and mitochondrial dysfunction in neurodegenerative diseases like Parkinson’s (Catanesi et al., 2021).

5. Methionine Sulfoxide in Signal Transduction Pathways

MetO plays a significant role in various signal transduction pathways. Its levels, influenced by the redox status in cells, are crucial in oxidative-stress conditions, aging, and inflammation. Methionine sulfoxide reductases (Msr) regulate MetO levels, thus modulating specific protein functions in these pathways (Moskovitz & Smith, 2021).

Safety And Hazards

Methionine sulfoxide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is growing evidence that Methionine sulfoxide plays an important role in protecting cells against oxidative damage . A deeper understanding of the roles of Msrs in redox signaling, the aging process, and metabolism will be achieved . The identity of the selenoproteome of Msrs will be sought along with characterization of the identified selenoprotein forms .

properties

IUPAC Name

2-amino-4-methylsulfinylbutanoic acid
Source PubChem
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InChI

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QEFRNWWLZKMPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60866947
Record name 2-Amino-4-(methanesulfinyl)butanoic acid
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Molecular Weight

165.21 g/mol
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Product Name

Methionine sulfoxide

CAS RN

62697-73-8, 454-41-1, 3226-65-1
Record name Methionine sulfoxide
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Record name DL-Methionine sulfoxide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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